Home > Products > Screening Compounds P99328 > 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - 228728-11-8

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Catalog Number: EVT-3390084
CAS Number: 228728-11-8
Molecular Formula: C10H10INO2
Molecular Weight: 303.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a compound known for its presence in various biologically active molecules. This compound features an iodine atom at the sixth position of the isoquinoline ring and a carboxylic acid functional group at the third position. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for synthesizing diverse pharmaceutical agents.

Source

The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Parchem, which provide detailed specifications and safety data sheets for handling and usage . Its chemical structure is often studied in the context of drug development and synthesis of complex organic molecules.

Classification

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid falls under the category of isoquinoline derivatives. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its structure.

Synthesis Analysis

Methods

The synthesis of 6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods:

  1. Pictet–Spengler Reaction: This classical method involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives.
  2. Bischler–Nepieralski Reaction: This reaction allows for the formation of isoquinoline derivatives through the cyclization of N-acylated amino acids.
  3. Recent Synthetic Approaches: Innovative methods such as enyne metathesis and Diels–Alder reactions have been explored to create more complex derivatives efficiently .

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature and pH to optimize yields and selectivity. The introduction of the iodine atom typically involves electrophilic iodination methods using iodine or iodinating agents under controlled conditions.

Molecular Structure Analysis

Structure

The molecular formula for 6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is C₁₀H₁₁NO₂I. The structure consists of:

  • A tetrahydroisoquinoline core
  • A carboxylic acid group (-COOH) at position three
  • An iodine atom at position six

Data

  • Molecular Weight: Approximately 277.1 g/mol
  • Density: 1.2 g/cm³
  • Melting Point: 358 °C
  • Boiling Point: 372 °C at 760 mmHg .
Chemical Reactions Analysis

Reactions

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocyclic compounds:

  1. Esterification: Reacting with alcohols to form esters.
  2. Reduction: The carboxylic acid group can be reduced to primary alcohols.
  3. Nucleophilic Substitution: The iodine atom can undergo substitution reactions with nucleophiles like amines or thiols.

Technical Details

The reactivity is influenced by both the electron-withdrawing effect of the iodine atom and the acidity of the carboxylic group. These properties can be exploited in developing more complex organic compounds.

Mechanism of Action

The mechanism by which 6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its biological effects often involves interactions with specific receptors or enzymes in biological systems:

  1. Receptor Binding: The compound may act as an antagonist or agonist at certain receptors (e.g., opioid receptors), influencing neurotransmitter release and neuronal activity.
  2. Enzyme Inhibition: It has been noted that derivatives can inhibit histone deacetylases or other enzymes involved in cellular signaling pathways .

Data

Research indicates that modifications on the tetrahydroisoquinoline core can enhance potency and selectivity for specific biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity patterns of both aromatic compounds and carboxylic acids.

Relevant data indicate that these properties make it suitable for various applications in medicinal chemistry and drug development .

Applications

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is primarily used in scientific research and pharmaceutical development:

  1. Drug Development: It serves as a scaffold for designing new therapeutic agents targeting neurological disorders.
  2. Biological Studies: Used in studies investigating receptor interactions and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds with potential biological activity .
Introduction to 6-Iodo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (6-Iodo-Tic)

Nomenclature and Structural Classification in Heterocyclic Chemistry

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (systematic IUPAC name: (3S)-6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) represents a conformationally constrained heterocyclic amino acid derivative. Its molecular structure integrates two key heterocyclic systems: an isoquinoline scaffold and a β-carboline framework. The core consists of a benzene ring fused to a piperidine ring (position 3-4 fusion), with the carboxylic acid moiety at the C3 position establishing its classification as a non-proteinogenic β-amino acid [4]. The iodine atom at the C6 position creates a sterically and electronically distinct aromatic system compared to its non-halogenated or other halogen-substituted analogs [1].

Table 1: Structural Characteristics of 6-Iodo-Tic

FeatureClassificationSignificance
Core Structure1,2,3,4-TetrahydroisoquinolineProvides rigidity and planar orientation
C3 Functional GroupCarboxylic acidEnables peptide bond formation and zwitterionic behavior
C6 SubstituentIodo groupEnhances electrophilic character and steric bulk
StereochemistryL-configuration (S-enantiomer)Critical for biological recognition and transporter affinity
Amino Acid Typeβ-amino acidAlters backbone conformation in peptide chains

The carboxylic acid group at C3 and the basic nitrogen in the heterocyclic ring confer zwitterionic properties under physiological conditions, similar to proteinogenic amino acids. This characteristic is crucial for its solubility and biological interactions. The presence of the electron-withdrawing iodine substituent significantly influences the aromatic ring's electronic properties, reducing electron density at adjacent positions and making the compound amenable to further electrophilic substitutions or metal-catalyzed coupling reactions [1] [3]. This electronic modulation distinguishes it from its chloro- or fluoro- analogs and profoundly impacts its chemical reactivity and biological behavior.

Historical Development of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

The exploration of tetrahydroisoquinoline (Tic) derivatives spans over a century, originating with the isolation of natural isoquinoline alkaloids like papaverine and morphine in the early 19th century. The unsubstituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold was first synthesized in the mid-20th century as part of efforts to develop constrained phenylalanine analogs for peptide structure-activity studies [3]. Early synthetic methodologies relied on the Pictet-Spengler condensation, involving the reaction of phenethylamine derivatives with aldehydes under acidic conditions, but this approach offered limited regiocontrol for specific halogen substitutions [3].

The development of halogenated Tic derivatives accelerated in the 1990s with the discovery of their biological significance. Researchers synthesized nitrated precursors followed by halogenation, but these methods suffered from poor regioselectivity and low yields for iodinated products. A breakthrough came with the adaptation of organotin chemistry, where researchers prepared trialkylstannane intermediates (e.g., 6-trimethylstannyl-Tic) that served as superior precursors for regioselective radioiodination [1]. This advancement was particularly crucial for producing the 6-iodo isomer with high radiochemical purity (>98%) and enantiomeric excess (>99%), enabling its application in nuclear medicine [1].

Table 2: Evolution of Tic Derivative Synthesis

EraSynthetic MethodologyLimitationsKey Derivatives
1950-1980Pictet-Spengler condensationLow regioselectivity; racemic mixturesUnsubstituted Tic; Simple alkyl-Tic
1980-2000Nitration/reduction followed by Sandmeyer halogenationModerate yields; limited to chlorine/bromine7-Nitro-Tic; 6-Bromo-Tic
2000-PresentOrganometallic intermediates (Pd-catalyzed stannylation/iodination)Requires toxic organotin compounds6-Iodo-Tic; 5-Iodo-Tic; 8-Iodo-Tic
Recent AdvancesCopper-mediated radiofluorination of organotin precursorsSpecialized equipment needed6-[18F]Fluoro-Tic

The 1990s witnessed significant medicinal chemistry developments with Tic derivatives, exemplified by the discovery of JDTic, a potent κ-opioid receptor antagonist containing a decarboxylated Tic core [1]. This period also saw the emergence of histone deacetylase inhibitors (e.g., ZYJ-34c) and anticancer agents featuring substituted Tic scaffolds [1]. The specific development of 6-iodo-Tic emerged from efforts to create metabolically stable tyrosine analogs for imaging amino acid transporter activity in tumors. Unlike earlier radioiodinated tyrosine analogs like [123I]IMT ([123I]iodo-α-methyltyrosine), 6-iodo-Tic offered enhanced metabolic stability due to its constrained conformation and resistance to deiodinase enzymes [1] [3].

Significance as a Conformationally Constrained Amino Acid Analogue

6-Iodo-Tic serves as a rigid bioisostere of tyrosine and phenylalanine, with its tetrahydroisoquinoline scaffold locking the backbone torsion angles (φ and ψ) into a specific conformation. This constraint reduces the entropic penalty upon receptor binding and enhances selectivity for specific biological targets. The iodine atom at C6 position provides steric bulk comparable to a methyl group while introducing distinctive electronic properties through its polarizable electron cloud [1] [4].

The compound's primary biological significance lies in its interaction with amino acid transporters (AATs), particularly the L-type amino acid transporter 1 (LAT1, SLC7A5). This transporter is markedly upregulated in various cancer types, including prostate carcinoma, to support increased metabolic demands. Radiolabeled 6-iodo-Tic derivatives exhibit exceptional tumor-targeting properties due to efficient LAT1-mediated cellular uptake. Research demonstrates that the conformational constraint imposed by the tetrahydroisoquinoline ring enhances transporter affinity and specificity compared to flexible tyrosine analogs [1] [2].

Table 3: Biological Significance of Structural Features in 6-Iodo-Tic

Structural ElementBiological ConsequenceTherapeutic/Diagnostic Impact
Tetrahydroisoquinoline coreConformational constraint reducing rotational freedomEnhanced target specificity and metabolic stability
Carboxylic acid groupMaintains recognition by amino acid transportersFacilitates cellular uptake via LAT1/SLC7A5
C6-iodo substitutionOptimal steric bulk and electronic properties for transporter interactionHigh tumor uptake and retention in prostate cancer models
L-configuration at C3Complementary to stereospecific binding pocketsEssential for biological activity; D-isomer shows minimal uptake
Aromatic systemπ-Stacking interactions with transporter binding sitesImproved binding affinity compared to aliphatic analogs

The compound's constrained structure confers metabolic stability against enzymatic degradation, particularly deiodination by deiodinases and decarboxylation by aromatic amino acid decarboxylase (AADC). This stability translates to prolonged tumor retention in preclinical models, making it superior to existing tyrosine-based radiotracers. Recent research has demonstrated that the position of iodination dramatically influences biological activity, with 6-iodo-Tic showing distinct tumor uptake kinetics compared to its 5- and 8-iodo isomers [1]. This positional sensitivity underscores the precise steric and electronic requirements for optimal interaction with LAT1 and other biological targets.

The emergence of 6-iodo-Tic as a precursor for PET tracers represents a significant advancement in molecular imaging. While initial work focused on SPECT imaging with iodine-123, recent methodologies have enabled the synthesis of [18F]fluoro analogs via copper-mediated radiofluorination of organotin precursors. This approach leverages the same synthetic intermediates developed for 6-iodo-Tic production, highlighting its versatility as a platform for radiopharmaceutical development [1]. The structural and biological insights gained from studying 6-iodo-Tic continue to inform the design of novel tetrahydroisoquinoline-based diagnostic and therapeutic agents targeting amino acid metabolism in cancer and neurological disorders.

Properties

CAS Number

228728-11-8

Product Name

6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

IUPAC Name

6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

InChI

InChI=1S/C10H10INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

JCTSMLRXGVFHAA-UHFFFAOYSA-N

SMILES

C1C(NCC2=C1C=C(C=C2)I)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)I)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.